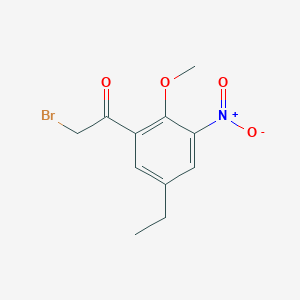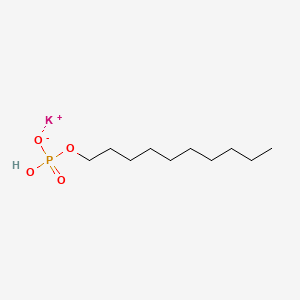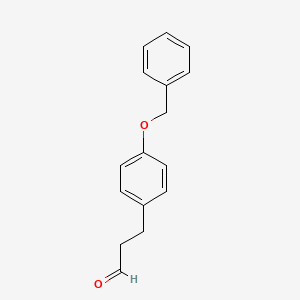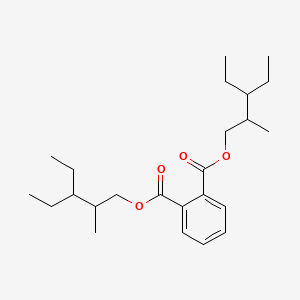
1,2-Benzenedicarboxylic acid, di-C7-9-branched and linear alkyl esters
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, di-C7-9-branched and linear alkyl esters, also known as DHNUP, is a mixture of 6 components that belongs to a family of chemicals called phthalates . It is a colorless, oily liquid .
Synthesis Analysis
DHNUP is commercially produced by catalyzed esterification of phthalic anhydride with C7-9 alcohol blend utilizing batch or continuous processes. The individual process steps consist of a reaction step, excess alcohol removal, drying, and filtration. The final product has a phthalate ester content of well above 99.5% .Molecular Structure Analysis
A phthalate ester (PE) molecule is produced by esterifying one molecule of benzenedicarboxylic acid (phthalic anhydride) with two alcohol molecules . The length of the alkyl chains varies by substance, but the total carbon number of the longest linear C-chain (or backbone chain) is predominantly C7 or greater .Chemical Reactions Analysis
The critical toxicological effects of PEs are development and reproduction. These aspects are very structure dependent, and are associated with molecules with a 4 to 6 carbon backbone .Physical And Chemical Properties Analysis
DHNUP is a colorless, oily liquid . Due to similar chemical structure, category members are generally similar with respect to select physico-chemical properties or display an expected trend .作用機序
By contrast, PEs with 7 or more backbone carbons produce no detectable effects in reproduction and no adverse effects on development . From a very large toxicology database for phthalate esters, a structure activity can be demonstrated that best relates to the linear portion of the phthalate ester, rather than total carbon number .
Safety and Hazards
将来の方向性
特性
CAS番号 |
68515-41-3 |
|---|---|
分子式 |
C24H38O4 |
分子量 |
390.6 g/mol |
IUPAC名 |
bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-7-19(8-2)17(5)15-27-23(25)21-13-11-12-14-22(21)24(26)28-16-18(6)20(9-3)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3 |
InChIキー |
KRGVDPMPDFERJD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
正規SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
その他のCAS番号 |
68515-41-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



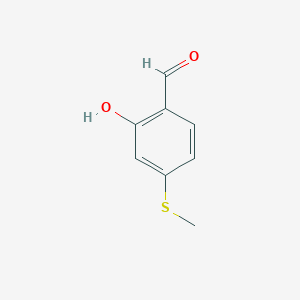

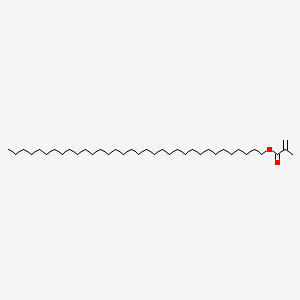

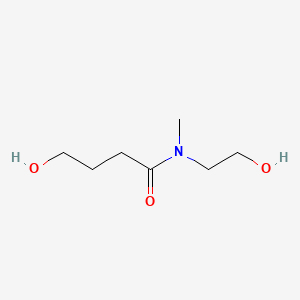
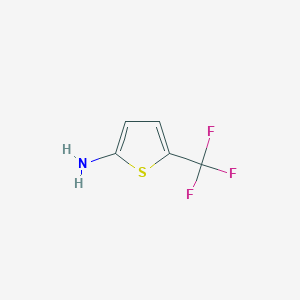
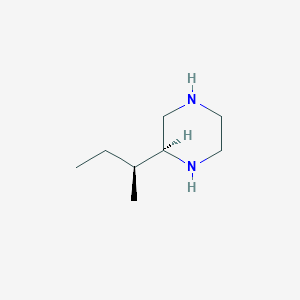

![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)
